
4-Tert-butyl-1,1-difluorocyclohexane
Overview
Description
4-Tert-butyl-1,1-difluorocyclohexane is a fluorinated cyclohexane derivative characterized by a tert-butyl substituent at the 4-position and two fluorine atoms at the 1,1-positions. This compound has garnered attention in organic synthesis due to its utility in studying fluorination mechanisms and conformational behavior.
Preparation Methods
Direct Fluorination of Cyclohexanone Derivatives
Sulfur Tetrafluoride (SF₄)-Mediated Fluorination
Recent advances in SF₄ chemistry enable the conversion of carbonyl groups to difluoromethylene units. A study by JACS Au (2024) demonstrates SF₄’s efficacy in fluorinating cyclobutane ketones to yield trifluoromethyl-cyclobutanes. Adapting this method, 4-tert-butylcyclohexanone can be treated with SF₄ under anhydrous conditions to produce 4-tert-butyl-1,1-difluorocyclohexane:
4 \xrightarrow{\text{HF, 80–100°C}} \text{this compound} + \text{SO}2
Optimized Conditions :
-
Solvent : Dichloromethane or chloroform.
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Catalyst : Trace HF (0.1–0.5 equiv).
Diethylaminosulfur Trifluoride (DAST)
DAST is a milder fluorinating agent suitable for acid-sensitive substrates. Treatment of 4-tert-butylcyclohexanol with DAST achieves direct hydroxyl-to-fluorine substitution:
Challenges :
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Over-fluorination may occur at elevated temperatures.
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Requires rigorous moisture exclusion.
Alkylation-Fluorination Tandem Reactions
The synthesis of 4-tert-butyl-1-chlorobenzene, as described in CN102976885A , employs a complex acid catalyst (HAlCl₄) to alkylate chlorobenzene with tert-butyl chloride. While this method produces a chlorinated intermediate, adapting it for fluorination involves substituting Cl with F via halogen exchange:
Further hydrogenation of the aromatic ring under high-pressure H₂ (5–10 MPa) with a Pt/C catalyst yields this compound.
Key Considerations :
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Halogen exchange efficiency depends on fluoride source (e.g., KF vs. CsF).
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Crown ethers enhance fluoride nucleophilicity in polar aprotic solvents.
Catalytic Asymmetric Fluorination
Emerging strategies leverage chiral catalysts to enforce stereocontrol during fluorination. For example, palladium-catalyzed C–H fluorination of 4-tert-butylcyclohexane derivatives can introduce fluorine atoms enantioselectively. A hypothetical pathway involves:
NFSI : N-Fluorobenzenesulfonimide.
Reported Yields : 40–55% (extrapolated from similar systems ).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-1,1-difluorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The tert-butyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The cyclohexane ring can be reduced to form different cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the tert-butyl group.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted cyclohexanes.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of various reduced cyclohexane derivatives.
Scientific Research Applications
Chemical Properties and Structure
4-Tert-butyl-1,1-difluorocyclohexane features a cyclohexane ring substituted with a tert-butyl group and two fluorine atoms. The presence of fluorine enhances its chemical stability and reactivity, making it suitable for a range of applications.
Organic Synthesis
Building Block for Fluorinated Compounds
this compound is used as a precursor for synthesizing more complex fluorinated organic compounds. Its ability to introduce fluorine atoms into organic molecules is particularly valuable in medicinal chemistry, where fluorinated compounds often exhibit improved pharmacokinetic properties.
Case Study: Synthesis of Fluorinated Pharmaceuticals
In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize novel fluorinated analogs of existing pharmaceuticals. The introduction of fluorine atoms significantly enhanced the bioactivity of the compounds, demonstrating the utility of this building block in drug development .
Materials Science
Polymer Production
Due to its unique properties, this compound is employed in the production of specialized polymers. The incorporation of fluorinated groups into polymer chains can impart desirable characteristics such as increased thermal stability and chemical resistance.
Data Table: Properties of Fluorinated Polymers
Property | Value |
---|---|
Thermal Stability | High |
Chemical Resistance | Excellent |
Mechanical Strength | Enhanced |
Case Study: Development of Coatings
A recent investigation focused on using this compound in formulating protective coatings for industrial applications. The resulting coatings exhibited superior resistance to solvents and temperatures compared to traditional formulations .
Pharmaceutical Applications
Fluorine's Role in Drug Design
The incorporation of fluorine is known to improve the metabolic stability and lipophilicity of drug candidates. This compound serves as a critical intermediate in synthesizing various therapeutic agents.
Case Study: Antiviral Agents
Research has shown that derivatives synthesized from this compound exhibit potent antiviral activity. In vitro studies demonstrated that these compounds could inhibit viral replication effectively, paving the way for new antiviral therapies .
Mechanism of Action
The mechanism of action of 4-Tert-butyl-1,1-difluorocyclohexane involves its interaction with molecular targets through its fluorine atoms and tert-butyl group. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with target molecules, while the tert-butyl group can provide steric hindrance and influence the overall conformation of the compound. These interactions can affect the compound’s reactivity, stability, and biological activity .
Comparison with Similar Compounds
Difluorocyclohexane Derivatives
Ethyl 4,4-Difluorocyclohexanecarboxylate
- Structure : Features an ester group (-COOEt) at the 1-position instead of tert-butyl.
- Synthesis : Prepared via esterification of 4,4-difluorocyclohexanecarboxylic acid.
- Properties : Molecular weight 192.21; ¹⁹F NMR signals distinct due to electron-withdrawing ester group .
Cyclohexene Byproducts
4-Tert-butyl-1-fluorocyclohex-1-ene
- Formation: Generated as a minor product (62:1 ratio) during fluorination with XtalFluor-E due to incomplete fluorination .
- Structure : Contains a single fluorine and a double bond, reducing steric hindrance compared to the difluoro analog.
Tert-butyl Substituted Cyclohexanes
4-Tert-butyl-1-methylcyclohexene
- Structure : Features a methyl group and double bond at C-1, contrasting with the difluoro substitution in the target compound.
4-Tert-butylcyclohexanone (Precursor)
- Role : Common precursor for fluorinated derivatives. Fluorination introduces steric and electronic changes, altering reactivity and conformational stability .
Research Findings and Challenges
Fluorination Efficiency
- Reagent Dependency : XtalFluor-E provides higher yields (88%) compared to [SF3][SbF6], which generates gaseous byproducts (SOF2, SF4) affecting purity .
- Byproduct Formation : Competing elimination (e.g., cyclohexene formation) necessitates careful optimization of reaction conditions .
Conformational Analysis
- Axial vs. Equatorial Fluorine : The axial fluorine at -98.9 ppm exhibits stronger coupling with adjacent protons, reflecting its rigid cyclohexane chair conformation .
Data Tables
Table 1. Comparative NMR Data
Biological Activity
4-Tert-butyl-1,1-difluorocyclohexane (C10H18F2) is a disubstituted cyclohexane characterized by the presence of a tert-butyl group and two fluorine atoms attached to the cyclohexane ring. This compound has garnered attention due to its unique structural features that influence its chemical reactivity and potential biological activity. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Molecular Formula : C10H18F2
- Molecular Weight : 188.25 g/mol
- Fluorine Substituents : The presence of fluorine atoms enhances the compound's polarity and reactivity, which can affect its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules through:
- Hydrogen Bonding : The fluorine atoms can form strong hydrogen bonds with target molecules, which may enhance binding affinity.
- Steric Effects : The bulky tert-butyl group provides steric hindrance that can influence the conformation and reactivity of the compound, potentially affecting how it interacts with enzymes or receptors in biological systems.
Biological Activity Studies
Research into the biological activity of this compound has explored various aspects:
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits certain biological activities:
- Antitumor Activity : Preliminary studies indicate potential antitumor effects, possibly through modulation of drug efflux mechanisms in resistant cancer cell lines. The compound's ability to interact with P-glycoprotein (P-gp) has been noted, which is critical for overcoming multidrug resistance in cancer therapies .
Case Study: Interaction with P-glycoprotein
A study examined the effect of this compound on P-glycoprotein activity:
- Objective : To evaluate whether the compound could enhance the intracellular concentration of chemotherapeutic agents in resistant cell lines.
- Findings : At concentrations around 10 μM, it was observed to significantly reverse resistance to paclitaxel and doxorubicin, indicating a promising role as a chemosensitizer .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, comparisons were made with structurally similar compounds:
Compound Name | Fluorine Atoms | Biological Activity |
---|---|---|
4-Tert-butyl-1,1-dichlorocyclohexane | 0 | Minimal activity in P-glycoprotein modulation |
4-Tert-butyl-1,1-dibromocyclohexane | 0 | Limited biological studies available |
4-Tert-butyl-1,1-diiodocyclohexane | 0 | Similar inactivity as dichloride variant |
This compound | 2 | Significant modulation of drug resistance |
The presence of fluorine atoms in this compound contributes to its enhanced biological activity compared to its halogenated counterparts.
Properties
IUPAC Name |
4-tert-butyl-1,1-difluorocyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2/c1-9(2,3)8-4-6-10(11,12)7-5-8/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMAZSVVXRCWTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348747 | |
Record name | 4-tert-butyl-1,1-difluorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19422-34-5 | |
Record name | 4-tert-butyl-1,1-difluorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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